molecular formula C25H25FN4O3 B3504877 2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE

2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE

Cat. No.: B3504877
M. Wt: 448.5 g/mol
InChI Key: BJJAAVQNFKDUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the diethoxyphenyl and fluorophenyl groups. One common synthetic route is as follows:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Introduction of the Diethoxyphenyl Group: The diethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction. This involves reacting 3,4-diethoxybenzyl chloride with the tetrazole intermediate in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2-fluorophenol with the tetrazole intermediate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the fluorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) at low temperatures.

    Substitution: Amines, thiols; typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. This interaction can result in the modulation of cellular pathways and processes, ultimately leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3,4-DIMETHOXYPHENYL)METHYL]-5-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE
  • **2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-BROMOPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE
  • **2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-IODOPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE

Uniqueness

The uniqueness of 2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE lies in its specific combination of diethoxyphenyl and fluorophenyl groups. This combination imparts unique chemical properties, such as enhanced stability and specific reactivity, which distinguish it from other similar compounds. Additionally, the presence of the fluorophenyl group can influence the compound’s biological activity and its interactions with molecular targets.

Properties

IUPAC Name

2-[(3,4-diethoxyphenyl)methyl]-5-[4-[(2-fluorophenyl)methoxy]phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c1-3-31-23-14-9-18(15-24(23)32-4-2)16-30-28-25(27-29-30)19-10-12-21(13-11-19)33-17-20-7-5-6-8-22(20)26/h5-15H,3-4,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJAAVQNFKDUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE
Reactant of Route 2
Reactant of Route 2
2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE
Reactant of Route 3
Reactant of Route 3
2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE
Reactant of Route 4
Reactant of Route 4
2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE
Reactant of Route 5
Reactant of Route 5
2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE
Reactant of Route 6
Reactant of Route 6
2-[(3,4-DIETHOXYPHENYL)METHYL]-5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOLE

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